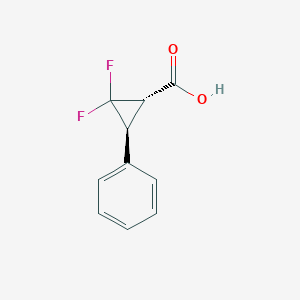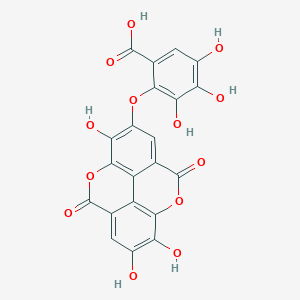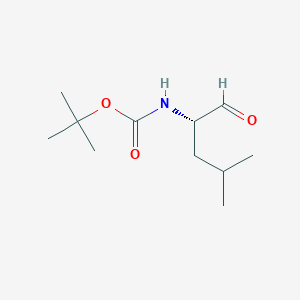
Coumarin, 3-amino-4-anilino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 3-amino-4-anilino- is an organic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of coumarin, 3-amino-4-anilino- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects
Coumarin, 3-amino-4-anilino- has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many chronic diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of coumarin, 3-amino-4-anilino- is its ease of synthesis. It can be prepared in high purity and yield using a simple and efficient method. It also exhibits excellent sensitivity and selectivity, making it a valuable tool in analytical chemistry. However, one of the limitations of coumarin, 3-amino-4-anilino- is its potential toxicity. It should be handled with care and used in accordance with safety guidelines.
Future Directions
There are several future directions for research on coumarin, 3-amino-4-anilino-. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for the detection of biomolecules. Coumarin, 3-amino-4-anilino- has the potential to be used in a wide range of applications, including drug discovery, environmental monitoring, and medical diagnostics.
Conclusion
In conclusion, coumarin, 3-amino-4-anilino- is a valuable compound with several potential applications in scientific research. Its ease of synthesis, excellent sensitivity and selectivity, and potential therapeutic properties make it an attractive option for researchers. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Coumarin, 3-amino-4-anilino- can be synthesized by reacting 3-aminocoumarin and aniline in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is simple and efficient, making it an attractive option for researchers.
Scientific Research Applications
Coumarin, 3-amino-4-anilino- has several potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a fluorescent probe for the detection of metal ions and amino acids. Coumarin, 3-amino-4-anilino- has been shown to exhibit excellent sensitivity and selectivity, making it a valuable tool in analytical chemistry.
properties
CAS RN |
59288-13-0 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-amino-4-anilinochromen-2-one |
InChI |
InChI=1S/C15H12N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2 |
InChI Key |
ULHWIGAMNYDVGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
Other CAS RN |
59288-13-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)






![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)


![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)